FR 901379

Description

Properties

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLTEIQCKDUAT-UYCSHIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Structure and Biological Activity of FR901379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

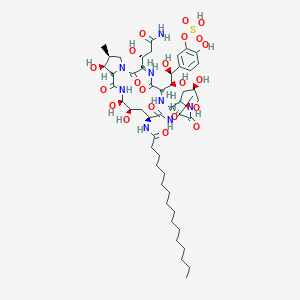

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Candida albicans | <0.003 - 1.9 | |

| Candida krusei | <0.003 - 1.9 | |

| Candida tropicalis | <0.003 - 1.9 | |

| Candida utilis | <0.003 - 1.9 | |

| Aspergillus fumigatus | <0.003 - 1.9 | |

| Aspergillus niger | <0.003 - 1.9 |

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

| Animal Model | Pathogen | ED₅₀ (mg/kg) | Reference |

| Mouse | Candida albicans infection | 1.1 |

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

-

A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

-

The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

-

Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

-

Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

-

The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

-

The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

-

The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

-

The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

-

The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.

5. Crystallization:

-

The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Caption: Workflow for FR901379 production and purification.

References

A Technical Guide to FR901379 Production from Coleophoma empetri

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |

| Soluble Starch | 15 | - |

| Sucrose | 10 | - |

| Glucose | - | 10 |

| Corn Starch | - | 30 |

| Cotton Seed Meal | 5 | - |

| Peptone | 10 | 10 |

| (NH₄)₂SO₄ | - | 6 |

| KH₂PO₄ | 1 | 1 |

| CaCO₃ | 2 | 2 |

| FeSO₄ | - | 0.3 |

| ZnSO₄ | - | 0.01 |

| D-sorbitol | - | 160 |

| pH | 6.5 | 6.5 |

Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

-

Coleophoma empetri strain (e.g., MEFC009)

-

Seed Medium (MKS)

-

Production Medium (MKF)

-

250 mL Erlenmeyer flasks

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

-

Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

-

Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

-

Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

-

Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

| Strain | Fermentation Condition | FR901379 Titer (g/L) | Reference |

| C. empetri MEFC09 (Parental) | Shake Flask | ~0.2 - 0.3 | |

| C. empetri Mutant (Heavy-ion irradiation) | Shake Flask | 1.1 | |

| C. empetri MEFC09-J-4 (Overexpressing mcfJ) | Shake Flask | 1.32 | |

| Engineered Strain (co-expressing mcfJ, mcfF, and mcfH) | 5 L Bioreactor (Fed-batch) | 4.0 |

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

-

CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

-

CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

-

CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

-

CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

-

McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

-

CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

-

CEsul: A gene responsible for the addition of the sulfonyloxy group.

-

McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

-

Fermentation broth of C. empetri

-

Filter press or centrifuge for solid-liquid separation

-

Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate)

-

Adsorbent resin (e.g., D312 resin)

-

Silica (B1680970) gel for chromatography

-

Rotary evaporator

Procedure:

-

Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

-

Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

-

Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

-

Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

-

Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

-

Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

-

The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

-

The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

| Gene Name(s) | Protein Product | Function |

| CEnrps / mcfA | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production. |

| CEligase | Fatty-acyl-AMP Ligase | Activates palmitic acid and transfers it to the NRPS for lipidation of the peptide core. |

| CEhtyA-D | L-homotyrosine Biosynthesis Enzymes | Catalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core. |

| CEoxy1, CEoxy2, CEoxy3, CEoxy4 | Nonheme Mononuclear Iron Oxygenases | Responsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure. |

| CEp450-1 / mcfH | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of L-ornithine within the peptide structure. |

| CEp450-2 / mcfF | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety. |

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

| Gene Name(s) | Protein Product | Function |

| CEp450-3 & CEsul | P450 Enzyme & Sulfotransferase | These two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule. |

| CEhyp / mcfJ | Transcriptional Activator | A critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster. |

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

| Strain / Condition | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |

| C. empetri MEFC09 (Wild-Type) | - | 0.3 | - |

| MEFC09-J-4 | Overexpression of mcfJ | 1.32 | ~4.4x |

| Engineered Strain (Fed-batch) | Co-overexpression of mcfJ, mcfF, and mcfH | 4.0 | ~13.3x |

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri

-

gRNA Plasmid Construction:

-

Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

-

Synthesize two complementary oligonucleotides encoding the target sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA fragment.

-

Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

-

-

Cas9 Expression Plasmid:

-

Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow C. empetri mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

-

Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

-

-

Protoplast Transformation:

-

Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

-

Incubate until transformant colonies appear.

-

-

Verification of Mutants:

-

Isolate genomic DNA from the resulting transformant colonies.

-

Perform PCR amplification of the target gene locus.

-

Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

-

Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

-

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene disruption and complementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. scispace.com [scispace.com]

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

-

Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

-

Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

-

Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

-

O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate (B86663) group, a critical step for the biological activity of FR901379.

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

-

Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

-

Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

-

Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

-

Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.

Fermentation Optimization

In addition to genetic manipulation, optimization of fermentation conditions is crucial for maximizing FR901379 production. Key parameters that have been shown to influence yield include the composition of the culture medium, particularly the nitrogen and carbon sources, as well as physical parameters like temperature and oxygen supply.

Quantitative Data on FR901379 Production

| Strain/Condition | FR901379 Titer (g/L) | Fold Increase | Reference |

| C. empetri MEFC09 (Parental) | 0.2 - 0.3 | - | |

| Overexpression of mcfJ | 1.3 | ~4.3-6.5 | |

| Heavy-ion irradiation mutant | 1.1 | ~3.7-5.5 | |

| Co-expression of mcfJ, mcfF, mcfH (5L bioreactor, fed-batch) | 4.0 | ~13.3-20 |

Experimental Protocols

General Fermentation Protocol for FR901379 Production

This protocol is a generalized representation based on published methods. Specific parameters may require optimization depending on the strain and equipment used.

-

Inoculum Preparation:

-

Culture Coleophoma empetri on a suitable agar (B569324) medium for 7-10 days.

-

Inoculate a seed culture medium with mycelia and incubate for 2-3 days with shaking.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture.

-

The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, peptone), and mineral salts.

-

Maintain the fermentation at a controlled temperature (typically 25-28°C) with constant agitation and aeration for 10-14 days.

-

Monitor pH and dissolved oxygen levels throughout the fermentation.

-

-

Extraction and Quantification:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract FR901379 from the broth using a suitable solvent (e.g., ethyl acetate).

-

Analyze and quantify the FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

-

Caption: General workflow for FR901379 production and analysis.

FR901379 as a Precursor for Semi-Synthesis

The primary application of FR901379 is as a starting material for the semi-synthesis of micafungin. This process involves the enzymatic deacylation of the palmitic acid side chain from the FR901379 core, followed by the chemical re-acylation with a synthetic side chain (3,4-dihydroxy-5-methoxybenzoyl group) to yield micafungin. This semi-synthetic approach allows for the modification of the side chain to improve the pharmacological properties of the final drug product, such as efficacy and safety. The development of novel acylase enzymes is an active area of research to improve the efficiency of the deacylation step.

Caption: Semi-synthetic pathway from FR901379 to micafungin.

Conclusion

FR901379 stands as a pivotal natural product in the ongoing battle against invasive fungal diseases. A thorough understanding of its biosynthesis and the application of metabolic engineering principles have been instrumental in enhancing its production, thereby facilitating the synthesis of the life-saving drug micafungin. Future research in this area will likely focus on further optimizing fermentation processes, discovering novel and more efficient enzymes for semi-synthesis, and exploring the potential of the FR901379 scaffold for the generation of new antifungal agents with improved properties. The continued investigation of this remarkable molecule holds significant promise for the future of antifungal drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. tandfonline.com [tandfonline.com]

The Discovery and Isolation of FR901379 from Coleophoma empetri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri. It is a key precursor in the semi-synthesis of Micafungin (B1204384), a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections. The production of FR901379 is a critical step in the manufacturing of Micafungin; however, challenges such as low fermentation titers and the presence of structurally similar byproducts complicate its large-scale purification. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of FR901379 from Coleophoma empetri, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows using logical diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a high degree of selective toxicity, making them a first-line therapy for invasive fungal infections.[1][2] Micafungin, a semi-synthetic echinocandin, is derived from the natural product FR901379, which was discovered by Fujisawa Pharmaceutical in Japan.[2] The industrial production of Micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by chemical modification of the palmitic acid side chain to enhance its pharmacological properties, including reduced hemolytic activity.

The efficiency of FR901379 production is a crucial factor in the overall cost and availability of Micafungin. Research efforts have focused on improving fermentation titers and streamlining purification processes through metabolic engineering and optimization of fermentation and purification protocols.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through the submerged fermentation of Coleophoma empetri. The fermentation process involves two main stages: seed culture preparation and production fermentation.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

-

Fresh mycelia of C. empetri are crushed and inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).

-

The seed culture is incubated for 2 days at 25°C with agitation at 220 rpm.

2. Production Fermentation:

-

5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).

-

The production culture is cultivated at 25°C and 220 rpm for 8-10 days.

-

For fed-batch conditions in a 5 L bioreactor, specific feeding strategies are employed to enhance the titer.

Fermentation Media Composition

| Medium | Component | Concentration (g/L) | pH |

| Seed Medium (MKS) | Soluble Starch | 15 | 6.5 |

| Sucrose | 10 | ||

| Cottonseed Meal | 5 | ||

| Peptone | 10 | ||

| KH₂PO₄ | 1 | ||

| CaCO₃ | 2 | ||

| Fermentation Medium (MKF) | Glucose | 10 | 6.5 |

| Corn Starch | 30 | ||

| Peptone | 10 | ||

| D-Sorbitol | 160 | ||

| (NH₄)₂SO₄ | 6 | ||

| KH₂PO₄ | 1 | ||

| FeSO₄·7H₂O | 0.3 | ||

| ZnSO₄·7H₂O | 0.01 | ||

| CaCO₃ | 2 | ||

| Alternative Fermentation Medium | Glucose | 50 | - |

| Cottonseed Meal | 20 | ||

| Yeast Powder | 10 | ||

| Peptone | 10 | ||

| Magnesium Sulfate | 2 | ||

| Dipotassium Hydrogen Phosphate | 1 | ||

| Calcium Carbonate | 4 | ||

| Antifoaming Agent | 1 |

Data sourced from multiple studies to provide a comprehensive overview.

Fermentation Titers

The yield of FR901379 from C. empetri fermentation can vary significantly depending on the strain and cultivation conditions.

| Strain/Condition | FR901379 Titer (g/L) | Reference |

| C. empetri MEFC09 (Parental Strain) | 0.2 - 0.3 | |

| C. empetri MEFC09 (Shake Flask, 10 days) | ~0.3 | |

| Engineered Strain (Overexpressing mcfJ) | 1.3 | |

| Engineered Strain (Co-expressing mcfJ, mcfF, mcfH in 5L bioreactor) | 4.0 | |

| Mutants from Heavy-Ion Irradiation | 1.1 | |

| Fermentation with Methyl Hexadecanoate (3%) | 2.87 | |

| Fermentation with Methyl Hexadecanoate (8%) | 3.05 | |

| Fermentation with Methyl Hexadecanoate (10%) | 2.99 |

Extraction and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a multi-step process designed to remove fungal biomass, proteins, and other impurities, including structurally related byproducts.

Experimental Protocol: Extraction and Purification

1. Biomass Removal and Initial Extraction:

-

The fermentation broth is filtered to separate the mycelium from the culture filtrate.

-

A 1 mL aliquot of the culture is extracted with 5 volumes of methanol (B129727) using ultrasonic crushing for 1 hour.

-

The mixture is then centrifuged at 10,000 x g for 5 minutes to pellet the cell debris.

2. Crude Extract Preparation:

-

The supernatant containing FR901379 is subjected to resin adsorption.

-

The adsorbed compound is then desorbed from the resin.

-

The desorbed solution is concentrated to yield a crude extract of FR901379. A study mentions the use of D303 as a decolorizing resin and LX-18 as an adsorbing resin.

3. Chromatographic Purification:

-

The crude extract is further purified by silica (B1680970) gel column chromatography.

-

Elution is performed using a mixed solvent system.

4. Crystallization:

-

The eluent fractions containing FR901379 are concentrated.

-

The concentrated product is crystallized using a suitable solvent, such as acetone, to obtain high-purity FR901379.

Purification Metrics

| Purification Stage | Purity | Yield | Reference |

| Crude Product | 55% - 70% | - | |

| After Resin Purification | ≥ 85% | > 70% |

Biosynthesis and Mechanism of Action

Biosynthesis of FR901379

The biosynthesis of FR901379 in C. empetri is a complex process involving multiple gene clusters. The core structure is a cyclic hexapeptide assembled by a nonribosomal peptide synthetase. The pathway involves the synthesis of nonproteinogenic amino acids, assembly of the lipohexapeptide, and subsequent post-modification steps, including hydroxylations and O-sulfonation. Two key byproducts, WF11899B and WF11899C, are intermediates in the biosynthetic pathway that lack specific hydroxyl groups present in the final FR901379 molecule. The hydroxylation steps are catalyzed by cytochrome P450 enzymes, McfF and McfH.

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Mechanism of Action of Echinocandins

FR901379, as an echinocandin, inhibits the activity of β-1,3-glucan synthase, an enzyme crucial for the synthesis of the major structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.

References

The Sulfonation of FR901379: A Technical Guide to its Biosynthesis, Mechanism, and Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sulfonation of FR901379, a critical precursor to the antifungal agent micafungin (B1204384). FR901379 is a naturally occurring lipopeptide produced by the filamentous fungus Coleophoma empetri. Its unique sulfonate group imparts enhanced water solubility, a key characteristic for its pharmacological efficacy. This document details the biosynthetic pathway of FR901379 with a focus on the terminal sulfonation step, methods for its production and purification, and its mechanism of action.

Biosynthesis and the Crucial Sulfonation Step

The biosynthesis of FR901379 is a complex process involving a non-ribosomal peptide synthetase (NRPS) pathway. The sulfonation of the FR901379 hexapeptide core is a post-assembly modification, crucial for its biological activity and physical properties. This final step is catalyzed by a duo of enzymes encoded within the FR901379 biosynthetic gene cluster.

The process begins with the hydroxylation of the cyclic hexapeptide precursor by a cytochrome P450 enzyme, McfP. Following this, the sulfotransferase McfS catalyzes the transfer of a sulfonate group to the hydroxylated residue, yielding the final product, FR901379.[1][2]

Experimental Workflow: FR901379 Biosynthesis

Caption: A simplified workflow of the biosynthesis of FR901379, highlighting the key enzymatic steps.

Production of FR901379

The production of FR901379 is achieved through the fermentation of Coleophoma empetri. Significant efforts in metabolic engineering have been made to enhance the production yield. These strategies have focused on overexpressing key enzymes in the biosynthetic pathway and optimizing fermentation conditions.

Fermentation Protocol for Coleophoma empetri

Strain: Coleophoma empetri MEFC09 and its derivatives are commonly used for FR901379 production.[3][4]

Seed Culture Medium (MKS):

-

Soluble Starch: 15 g/L

-

Sucrose: 10 g/L

-

Cotton Seed Meal: 5 g/L

-

Peptone: 10 g/L

-

KH₂PO₄: 1 g/L

-

CaCO₃: 2 g/L

-

pH: 6.5

Fermentation Medium (MKF):

-

Glucose: 10 g/L

-

Corn Starch: 30 g/L

-

Peptone: 10 g/L

-

(NH₄)₂SO₄: 6 g/L

-

KH₂PO₄: 1 g/L

-

FeSO₄: 0.3 g/L

-

ZnSO₄: 0.01 g/L

-

CaCO₃: 2 g/L

-

pH: 6.5

Cultivation Conditions:

-

Inoculate C. empetri into MKS medium and cultivate in shake flasks at 25°C and 220 rpm for 2 days.

-

Transfer the seed culture to the MKF fermentation medium.

-

Continue cultivation at 25°C and 220 rpm for 8-10 days.[3]

Quantitative Data on FR901379 Production

Metabolic engineering has led to substantial increases in FR901379 titers. The following table summarizes the production yields from various engineered strains of C. empetri.

| Strain | Genetic Modification | FR901379 Titer (g/L) | Reference |

| Wild-Type (MEFC09) | - | ~0.2-0.3 | |

| MEFC09-J-4 | Overexpression of McfJ (transcriptional activator) | 1.3 | |

| MEFC09-JFH-2 | Co-overexpression of McfJ, McfF, and McfH | 2.03 | |

| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH in 5L bioreactor | 4.0 | |

| Heavy-ion Mutagenesis | Two rounds of 12C6+ ion irradiation | 1.1 |

Extraction and Purification

A standardized protocol for the extraction and analysis of FR901379 from the fermentation broth is outlined below.

Experimental Protocol for Extraction and HPLC Analysis

-

Extraction:

-

To 1 mL of the fermentation culture, add 5 volumes of methanol (B129727).

-

Perform ultrasonic crushing for 1 hour to lyse the cells and extract the compound.

-

Centrifuge the mixture at 10,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: C₁₈ reversed-phase column.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 210 nm.

-

Flow Rate: 1 mL/min.

-

Temperature: 30°C.

-

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

FR901379, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. Mammalian cells lack a cell wall, making β-(1,3)-D-glucan synthase an excellent target for selective antifungal therapy.

Signaling Pathway: Fungal Response to Cell Wall Stress

Inhibition of β-(1,3)-D-glucan synthase by FR901379 triggers a cell wall integrity (CWI) signaling pathway in fungi. This is a compensatory response to the cell wall damage.

Caption: The signaling cascade initiated by FR901379's inhibition of β-(1,3)-D-glucan synthase.

Enzymatic Assay for Sulfotransferase Activity

Proposed Experimental Protocol for McfS Assay

This protocol is based on a general method for sulfotransferase assays and would require optimization for McfS.

Reagents:

-

Purified McfS enzyme

-

Hydroxylated FR901379 precursor (substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate (B86663) donor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol or acetonitrile)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, hydroxylated FR901379 precursor, and PAPS.

-

Initiate the reaction by adding the purified McfS enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Analyze the formation of sulfonated FR901379 by HPLC, as described in section 3.1.

Kinetic Analysis: By varying the concentration of one substrate (e.g., hydroxylated precursor) while keeping the other (PAPS) at a saturating concentration, Michaelis-Menten kinetics can be determined to calculate Km and Vmax values for the McfS enzyme.

Conclusion

The sulfonation of FR901379 is a pivotal step in the biosynthesis of this important antifungal precursor. Understanding the enzymes and pathways involved has enabled significant improvements in its production through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, antifungal drug development, and industrial microbiology. Further characterization of the sulfotransferase McfS will undoubtedly open new avenues for the chemoenzymatic synthesis of novel echinocandin derivatives with improved therapeutic properties.

References

- 1. Biosynthesis mechanism, genome mining and artificial construction of echinocandin O-sulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FR901379 Derivatives: A Technical Guide to their Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of FR901379 and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced by the fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of potent antifungal agents, most notably micafungin (B1204384). This document details the mechanism of action, structure-activity relationships, and the cellular pathways affected by these compounds. While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a wide range of FR901379 derivatives is not publicly available in the reviewed literature, this guide summarizes the key findings and provides a framework for understanding their antifungal potential.

Core Concepts: Mechanism of Action

FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway[1][2]. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to the high selectivity and favorable safety profile of echinocandins[1].

FR901379 Derivatives and Structure-Activity Relationships

The natural product FR901379 exhibits potent in vivo antifungal activity against Candida albicans[1]. However, it also possesses hemolytic activity and has limited activity against Aspergillus fumigatus[1]. To address these limitations, extensive research has focused on the chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties

-

FR131535: This derivative was synthesized by replacing the palmitoyl (B13399708) side chain of FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-Aspergillus activity and significantly reduced hemolytic activity while retaining the anti-Candida activity of the parent compound.

-

Micafungin (FK463): Further optimization of the side chain, focusing on disrupting the linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This compound, which features an isoxazole (B147169) ring in its side chain, exhibits a well-balanced profile of potent antifungal activity against both Candida and Aspergillus species, coupled with low toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side chain in modulating the antifungal spectrum and toxicological profile of FR901379-based compounds.

Quantitative Antifungal Activity Data

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General Values)

| Antifungal Agent | Fungal Genus | MIC Range (µg/mL) |

| Micafungin | Candida | 0.008 - 2 |

| Micafungin | Aspergillus | 0.008 - 0.125 |

| Anidulafungin | Candida | 0.015 - 4 |

| Anidulafungin | Aspergillus | 0.008 - 0.125 |

| Caspofungin | Candida | 0.015 - 8 |

| Caspofungin | Aspergillus | 0.008 - 4 |

Note: These values are representative ranges and can vary depending on the specific species and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is not available in the reviewed literature.

Experimental Protocols

General Synthesis of FR901379 Derivatives

The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting from the natural product. The key steps involve:

-

Fermentation: Production of FR901379 by fermentation of Coleophoma empetri.

-

Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the FR901379 core.

-

Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing

The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts like Candida and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

General Protocol for Broth Microdilution MIC/MEC Determination:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density.

-

Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Endpoint Reading:

-

MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the growth control).

-

MEC (for filamentous fungi): The lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

-

Fungal Signaling Pathways and Cellular Response to FR901379 Derivatives

Inhibition of β-1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways ultimately lead to an increase in chitin (B13524) synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams

References

Methodological & Application

Scaling Up the Fermentation of FR901379: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up of the FR901379 fermentation process. FR901379 is a crucial intermediate in the synthesis of the antifungal drug micafungin (B1204384), and its efficient production is paramount for cost-effective manufacturing. These guidelines are compiled from published research and patents to assist in transitioning from laboratory-scale shake flasks to pilot and industrial-scale bioreactors.

Introduction to FR901379 Fermentation

FR901379 is a complex lipopeptide antibiotic produced by the filamentous fungus Coleophoma empetri. The industrial production of micafungin involves the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and chemical modification of the side chain.[1] A significant challenge in the fermentation process is the low yield of FR901379, the presence of structurally similar byproducts, and the high viscosity of the fermentation broth, which complicates large-scale purification and increases production costs.[1][2]

Recent advancements in strain improvement through mutagenesis and metabolic engineering have led to significant increases in FR901379 titers.[3][4] This document focuses on the practical aspects of scaling up the fermentation process for these improved strains.

Fermentation Media Composition

The composition of the fermentation medium is critical for cell growth and product formation. Different media are typically used for the seed culture and the main production fermentation.

Table 1: Seed Medium (MKS) Composition

| Component | Concentration (g/L) |

| Soluble Starch | 15 |

| Sucrose | 10 |

| Cottonseed Meal | 5 |

| Peptone | 10 |

| KH₂PO₄ | 1 |

| CaCO₃ | 2 |

| pH | 6.5 |

Table 2: Production Medium (MKF) Composition for Shake Flask and Bioreactor

| Component | Concentration (g/L) |

| Glucose | 10 |

| Corn Starch | 30 |

| Peptone | 10 |

| D-Sorbitol | 160 |

| (NH₄)₂SO₄ | 6 |

| KH₂PO₄ | 1 |

| FeSO₄·7H₂O | 0.3 |

| ZnSO₄·7H₂O | 0.01 |

| CaCO₃ | 2 |

| pH | 6.5 |

Experimental Protocols

Inoculum Preparation

A robust and healthy inoculum is crucial for a successful fermentation. The following protocol is for preparing the seed culture for inoculation into the main fermenter.

Protocol 1: Inoculum Preparation

-

Strain Activation: Culture the Coleophoma empetri strain on Potato Dextrose Agar (PDA) plates.

-

Mycelia Preparation: Transfer fresh mycelia from the PDA plate and crush them.

-

Seed Culture Inoculation: Inoculate the crushed mycelia into a 250 mL shake flask containing 50 mL of MKS seed medium.

-

Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm.

-

Second Stage Seed (Optional but Recommended for larger fermenters): For larger scale fermentations, a second seed stage may be necessary to ensure a sufficient inoculum volume (typically 5-10% of the production fermenter volume). This is performed by transferring the first stage seed culture into a larger volume of MKS medium and incubating under the same conditions.

Shake-Flask Fermentation

Shake-flask studies are essential for initial strain evaluation and process optimization.

Protocol 2: Shake-Flask Fermentation

-

Inoculation: Inoculate 5 mL of the prepared seed culture into a 250 mL shake flask containing 50 mL of MKF production medium.

-

Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8-10 days.

-

Sampling and Analysis: Withdraw samples periodically to monitor cell growth, substrate consumption, and FR901379 concentration.

Bioreactor Scale-Up Fermentation

Scaling up to a bioreactor requires careful control of various parameters to replicate the optimal conditions found in shake flasks while addressing challenges such as oxygen transfer and mixing.

Protocol 3: 5L Bioreactor Batch Fermentation

-

Bioreactor Preparation: Prepare a 5L stirred-tank bioreactor containing 3L of MKF production medium and sterilize.

-

Inoculation: Inoculate with 10% (v/v) of a 2-day old seed culture.

-

Fermentation Parameters:

-

Temperature: 25 °C

-

pH: Maintain at 6.5.

-

Agitation: Start at a low speed and gradually increase as biomass and viscosity increase to maintain dissolved oxygen levels.

-

Aeration: Provide sterile air at a controlled rate (e.g., 1 vvm).

-

-

Duration: The fermentation is typically run for 8-10 days.

Protocol 4: 5L Bioreactor Fed-Batch Fermentation

To achieve higher titers, a fed-batch strategy is employed to prevent substrate depletion.

-

Initial Batch Phase: Follow steps 1-3 of the batch fermentation protocol.

-

Feeding Strategy: When the initial carbon source (e.g., D-sorbitol) is depleted (typically around day 5-6), initiate feeding with a concentrated solution of the limiting substrate. While the exact feeding strategy from the literature is not detailed, a common approach is to feed a solution of D-sorbitol or glucose to maintain a low but steady concentration in the bioreactor.

-

Fed-Batch Phase: Continue the fermentation with feeding for an additional 2-4 days, or until the production rate plateaus. A final titer of up to 4.0 g/L has been reported using an engineered strain with a fed-batch strategy.

Scale-Up Challenges and Mitigation Strategies

Transitioning from small-scale to large-scale fermentation presents several challenges. The key parameters and strategies to address them are summarized below.

Table 3: Scale-Up Fermentation Parameters and Strategies

| Parameter | Challenge at Scale-Up | Mitigation Strategy | Reference |

| Viscosity | High viscosity of the fermentation broth due to mycelial growth, leading to poor mixing and oxygen transfer. | - Modify the medium by replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor.- Intermittent feeding of the carbon source.- Use of specialized impellers (e.g., FULLZONE impeller) to improve mixing and reduce shear damage.- Maintain lower viscosity through improved mycelial morphogenesis. | |

| Oxygen Transfer | Maintaining adequate dissolved oxygen (DO) levels becomes difficult in large volumes. | - Use a cascade control system to maintain DO levels (e.g., >20%), adjusting agitation speed, aeration rate, and potentially supplementing with pure oxygen.- The use of oxygen carriers in the medium, such as methyl hexadecanoate, has been proposed. | |

| Mixing | Achieving homogeneity in large fermenters is challenging. | - Installation of specialized impellers like the FULLZONE impeller has been shown to improve mixing time and reproducibility. | |

| Reproducibility | Maintaining consistent performance across different scales. | - Use a key scale-up parameter, such as the volumetric oxygen transfer coefficient (kLa), to ensure similar process performance at different scales. |

A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermenter has been achieved by modifying the medium, implementing intermittent carbon source feeding, and using a FULLZONE impeller, maintaining a production level of over 50 U/mL.

Product Quantification and Downstream Processing

FR901379 Quantification

Protocol 5: HPLC Analysis of FR901379

-

Sample Preparation: Take 1 mL of the fermentation broth and extract it with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.

-

Centrifugation: Centrifuge the extract to pellet cell debris.

-

HPLC Analysis: Analyze the supernatant using a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV at 210 nm.

-

Downstream Processing Overview

The recovery and purification of FR901379 from the fermentation broth typically involves the following steps:

-

Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelia from the liquid phase.

-

Extraction: The solid mycelial cake is extracted with a polar solvent such as ethanol.

-

Purification: The extract is further purified using techniques like resin adsorption, desorption, and silica (B1680970) gel chromatography to obtain high-purity FR901379.

Visualizations

FR901379 Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the role of key enzymes.

Caption: Simplified biosynthetic pathway of FR901379 in Coleophoma empetri.

Fermentation Scale-Up Workflow

The logical workflow for scaling up the FR901379 fermentation process is depicted below.

Caption: Logical workflow for the scale-up of FR901379 fermentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]

Application Notes and Protocols for Metabolic Engineering of Coleophoma empetri for Enhanced FR901379 Production

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the filamentous fungus Coleophoma empetri to improve the production of FR901379, a crucial precursor for the antifungal drug micafungin (B1204384).

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by Coleophoma empetri. It serves as the immediate precursor for the semi-synthetic echinocandin antifungal agent, micafungin. The low fermentation efficiency of FR901379 in wild-type strains presents a significant bottleneck, increasing the production cost of micafungin. Metabolic engineering strategies offer a promising avenue to enhance FR901379 titers by optimizing the biosynthetic pathway, improving precursor supply, and eliminating competing pathways. This document outlines key metabolic engineering strategies and provides detailed protocols for their implementation.

Metabolic Engineering Strategies for Enhanced FR901379 Production

Several successful strategies have been employed to boost FR901379 production in C. empetri. These include:

-

Random Mutagenesis: Techniques like heavy-ion irradiation have been used to generate mutant strains with improved FR901379 yields.

-

Systems Metabolic Engineering: A more targeted approach involving the rational modification of the fungal genome. Key strategies include:

-

Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that catalyze slow steps in the biosynthetic pathway can eliminate the accumulation of unwanted byproducts and channel metabolic flux towards FR901379.

-

Overexpression of Transcriptional Activators: Enhancing the expression of specific transcription factors that positively regulate the FR901379 biosynthetic gene cluster can lead to a significant increase in production.

-

Gene Knockout: Deleting genes responsible for competing pathways or those that may degrade the final product can improve the overall yield.

-

Quantitative Data Summary

The following tables summarize the quantitative improvements in FR901379 production achieved through various metabolic engineering approaches.

Table 1: FR901379 Production in Engineered Coleophoma empetri Strains

| Strain | Genetic Modification | FR901379 Titer (g/L) | Fold Increase | Reference |

| C. empetri MEFC09 (Wild-Type) | - | 0.2 - 0.3 | - | [1][2] |

| Mutant ∆ku80-28 | Heavy-ion irradiation of ∆ku80 strain | 0.52 | ~1.7 - 2.6 | [1][2] |

| Mutant ZZ-138 | Two rounds of heavy-ion irradiation | 1.1 | ~3.7 - 5.5 | [1] |

| Engineered Strain | Overexpression of mcfJ | 1.3 | ~4.3 - 6.5 | |

| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH | 4.0 (in 5 L bioreactor) | ~13.3 - 20 |

Visualizations

FR901379 Biosynthetic Pathway and Metabolic Engineering Targets

The biosynthesis of FR901379 is a complex process involving a nonribosomal peptide synthetase (NRPS) and several modifying enzymes. The key genes are organized in a biosynthetic gene cluster.

Caption: FR901379 biosynthetic pathway with key enzymes and regulatory elements targeted for metabolic engineering.

General Workflow for Metabolic Engineering of Coleophoma empetri

This diagram outlines the typical experimental workflow for genetically modifying C. empetri to enhance FR901379 production.

Caption: A generalized workflow for the metabolic engineering of Coleophoma empetri.

Experimental Protocols

Protocol 1: Cultivation of Coleophoma empetri

This protocol describes the media and conditions for the cultivation of C. empetri for routine growth, seed culture preparation, and FR901379 production.

Materials:

-

Potato Dextrose Agar (PDA) for solid medium

-

Seed Culture Medium (MKS):

-

Soluble starch: 15 g/L

-

Sucrose: 10 g/L

-

Cottonseed meal: 5 g/L

-

Peptone: 10 g/L

-

KH₂PO₄: 1 g/L

-

CaCO₃: 2 g/L

-

pH: 6.5

-

-

Fermentation Medium (MKF):

-

Glucose: 10 g/L

-

Corn starch: 30 g/L

-

Peptone: 10 g/L

-

(NH₄)₂SO₄: 6 g/L

-

KH₂PO₄: 1 g/L

-

FeSO₄·7H₂O: 0.3 g/L

-

ZnSO₄·7H₂O: 0.01 g/L

-

CaCO₃: 2 g/L

-

pH: 6.5

-

For some high-yield fermentations, D-sorbitol (160 g/L) can be added.

-

Procedure:

-

Strain Maintenance: Maintain C. empetri strains on PDA plates at 25°C.

-

Seed Culture Preparation: a. Inoculate fresh mycelia from a PDA plate into a 250 mL shake flask containing 50 mL of MKS medium. b. Incubate at 25°C with shaking at 220 rpm for 2 days.

-

Fermentation for FR901379 Production: a. Inoculate 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF medium. b. Incubate at 25°C with shaking at 220 rpm for 8 days.

Protocol 2: Protoplast-Mediated Transformation of Coleophoma empetri

This protocol is for the genetic transformation of C. empetri to introduce foreign DNA for gene overexpression or knockout.

Materials:

-

C. empetri mycelia from a 1-day old MKS culture.

-

Enzyme Solution:

-

0.6% Snailase

-

0.6% Lysis enzymes

-

0.7% Lywallzyme

-

-

STC Solution: (Sorbitol, Tris-HCl, CaCl₂)

-

PEG-CaCl₂ solution

-

DNA cassette for transformation (e.g., overexpression cassette with a selectable marker).

-

Regeneration medium (e.g., PDA with an osmotic stabilizer like sorbitol and the appropriate antibiotic for selection).

Procedure:

-

Mycelia Preparation: a. Grow C. empetri in MKS medium. For transformation, use young, actively growing mycelia.

-

Protoplast Formation: a. Harvest the mycelia by centrifugation. b. Resuspend the mycelia in the enzyme solution. c. Incubate at 30°C for 2-4 hours to digest the cell wall. d. Monitor protoplast formation under a microscope.

-

Protoplast Purification: a. Separate protoplasts from mycelial debris by filtration. b. Wash the protoplasts with an osmotic stabilizer solution (e.g., STC). c. Resuspend the purified protoplasts in STC solution to a concentration of 1.5 x 10⁷ protoplasts/mL.

-

Transformation: a. Mix approximately 1 µg of the DNA cassette with 100 µL of the protoplast suspension. b. Add PEG-CaCl₂ solution to facilitate DNA uptake and incubate.

-

Regeneration and Selection: a. Plate the transformation mixture onto the regeneration medium containing the selective agent. b. Incubate at 25°C until transformants appear.

-

Verification of Transformants: a. Isolate individual colonies and confirm the integration of the DNA cassette by PCR analysis.

Protocol 3: FR901379 Extraction and Quantification by HPLC

This protocol details the extraction of FR901379 from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fermentation broth of C. empetri.

-

Centrifuge

-

HPLC system with a C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Deionized water with 0.05% trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.05% trifluoroacetic acid.

-

-

FR901379 standard for quantification.

Procedure:

-

Extraction: a. Take a known volume of the fermentation broth. b. Add four volumes of methanol and shake vigorously for 1 hour at room temperature. c. Centrifuge at 10,000 x g for 5 minutes to pellet the mycelia and debris. d. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: a. Set the detection wavelength to 210 nm. b. Set the flow rate to 1 mL/min. c. Use the following gradient:

- 5% - 40% Solvent B for 3 minutes

- 40% - 60% Solvent B for 15 minutes

- 100% Solvent B for 5 minutes

- 5% Solvent B for 3 minutes d. Inject the extracted sample and a series of FR901379 standards. e. Quantify the amount of FR901379 in the sample by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of Coleophoma empetri has proven to be a highly effective strategy for increasing the production of the micafungin precursor, FR901379. The protocols and data presented here provide a solid foundation for researchers to further optimize FR901379 production, ultimately contributing to a more efficient and cost-effective manufacturing process for the important antifungal drug, micafungin. The continuous development of genetic tools and a deeper understanding of the metabolic and regulatory networks in C. empetri will undoubtedly lead to even more significant improvements in the future.

References

Application Notes and Protocols for the Quantification of FR901379

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of FR901379, a key intermediate in the synthesis of the antifungal drug micafungin (B1204384). The protocols outlined below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, designed to ensure accuracy and reproducibility in research and quality control settings.

Introduction

FR901379 is a complex lipopeptide natural product produced by the filamentous fungus Coleophoma empetri. As the direct precursor to micafungin, an important echinocandin antifungal agent, robust and reliable analytical methods for its quantification are crucial for fermentation process optimization, purification monitoring, and quality assessment of the final active pharmaceutical ingredient.[1][2][3] Echinocandins, including the semi-synthetic micafungin derived from FR901379, function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This specific mechanism of action provides a targeted approach to treating fungal infections with high efficacy and selectivity.

Analytical Methods Overview

The primary methods for the quantification of FR901379 are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.

High-Performance Liquid Chromatography (HPLC) for FR901379 Quantification

This section details the protocols for the quantitative analysis of FR901379 using HPLC.

Experimental Protocol: HPLC Method 1

This protocol is suitable for the routine analysis of FR901379 in fermentation broth and in-process samples.

1. Sample Preparation:

-

To 1 mL of fermentation broth, add 4 mL of methanol.

-

Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.

-

Centrifuge the mixture at 10,000 x g for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity LC system or equivalent.

-

Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Deionized water with 0.05% (v/v) trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.05% (v/v) trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

3. Gradient Elution Program:

| Time (minutes) | % Mobile Phase B |

| 0 - 3 | 5 - 40 |

| 3 - 18 | 40 - 60 |

| 18 - 23 | 100 |

| 23 - 26 | 5 |

4. Quantification:

-

Construct a calibration curve using a series of known concentrations of a purified FR901379 reference standard.

-

The amount of FR901379 in the samples is quantified based on the peak area of the analyte.

Experimental Protocol: HPLC Method 2

This protocol offers an alternative gradient for separation.

1. Sample Preparation:

-

Follow the same procedure as described in HPLC Method 1.

2. HPLC Instrumentation and Conditions:

-

HPLC System: Waters 515 pump and 996 detector or equivalent.

-

Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

3. Gradient Elution Program:

| Time (minutes) | % Mobile Phase B |

| 0 - 20 | 5 - 100 |

4. Quantification:

-

Quantification is performed by comparing the peak area of the sample to a calibration curve prepared with FR901379 standards.

Data Presentation: HPLC Method Performance (Illustrative)

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Linearity (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Note: The values presented in this table are illustrative and should be determined for each specific laboratory setup and application. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for FR901379 Analysis

For more sensitive and selective detection, especially for identifying metabolites and degradation products, LC-MS is a powerful tool.

Experimental Protocol: LC-MS

1. Sample Preparation:

-

Reaction mixtures are quenched with an equal volume of methanol.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Transfer the supernatant to autosampler vials for analysis.

2. LC-MS Instrumentation and Conditions:

-

LC System: Agilent 1260 Infinity LC system or equivalent.

-

Mass Spectrometer: Agilent 6230 TOF-MS with an ESI ion source or equivalent.

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.5% (v/v) Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 20 µL.

3. Gradient Elution Program:

| Time (minutes) | % Mobile Phase B |

| 0 - 10 | 15 - 40 |

| 10 - 40 | 40 - 100 |

4. Mass Spectrometry Detection:

-

The deacylated product of FR901379, FR179642, can be observed at m/z 857.3525 [M+H-SO₃]⁺ and 839.3430 [M+H-SO₃-H₂O]⁺.

Visualizations

Signaling Pathway of Echinocandins

Caption: Mechanism of action of echinocandins derived from FR901379.

Experimental Workflow for FR901379 Quantification

Caption: Workflow for the quantification of FR901379 from fermentation broth.

References

- 1. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]